Home > Products > Screening Compounds P64675 > 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one - 1538097-29-8

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-1817372
CAS Number: 1538097-29-8
Molecular Formula: C8H11BrN2O3S
Molecular Weight: 295.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic organic compound with the molecular formula C8H11BrN2O3SC_8H_{11}BrN_2O_3S. It features a bromine atom at the 5-position of the pyrimidine ring and an ethanesulfonyl group attached to an ethyl side chain. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.

Source

The compound can be synthesized from commercially available starting materials, specifically 5-bromopyrimidine and ethanesulfonyl chloride. Its unique structure imparts distinct chemical properties, making it valuable for various scientific applications.

Classification

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one belongs to the class of dihydropyrimidinones, which are characterized by their pyrimidine ring structure. This category of compounds is often studied for their biological activities, including enzyme inhibition and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one typically involves a multi-step process:

  1. Starting Materials: The reaction begins with 5-bromopyrimidine and ethanesulfonyl chloride.
  2. Formation of Intermediate: 5-bromopyrimidine is treated with a base (e.g., sodium hydride) to generate a reactive intermediate.
  3. Ethanesulfonylation: The intermediate is reacted with ethanesulfonyl chloride under controlled conditions to introduce the ethanesulfonyl group.
  4. Cyclization: The final step involves cyclization to form the dihydropyrimidin-4-one structure, which may require specific catalysts and solvents.

Technical Details

The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst type. For instance, using microwave irradiation or ultrasound can enhance reaction efficiency and yield .

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one includes:

  • A pyrimidine ring
  • A bromine substituent at the 5-position
  • An ethyl chain with an ethanesulfonyl group attached

Data

The compound's molecular weight is approximately 263.15 g/mol. The presence of functional groups such as bromine and sulfonic acid derivatives contributes to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
  2. Oxidation and Reduction: The compound can be oxidized or reduced to yield various derivatives.
  3. Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to produce corresponding sulfonic acids.

Technical Details

Common reagents for these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Mechanism of Action

Process

The mechanism of action of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in biological systems:

  • Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
  • Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities .
Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is typically presented as a solid at room temperature. Specific melting points and solubility data may vary based on purity and synthesis method.

Chemical Properties

The chemical properties include reactivity due to the presence of the bromine atom and the sulfonyl group, which can participate in various chemical transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound .

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that may confer biological activity. Research into its use as an enzyme inhibitor or in other therapeutic contexts is ongoing . Additionally, it serves as a valuable intermediate in organic synthesis processes aimed at producing other biologically active compounds .

Introduction to 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one in Heterocyclic Chemistry

Historical Context of Dihydropyrimidinone Derivatives in Medicinal Chemistry

Dihydropyrimidinone (DHPM) derivatives constitute a privileged scaffold in medicinal chemistry with a rich history dating back to the early 20th century. The classical Biginelli reaction, developed in 1893, provided the foundational synthetic pathway for these heterocyclic compounds, though their therapeutic significance remained unexplored for decades [4]. By the mid-20th century, researchers began systematically investigating the pharmacological potential of DHPM derivatives, discovering their remarkable versatility as calcium channel modulators. This breakthrough positioned them as essential structural motifs in cardiovascular therapeutics, exemplified by drugs like nifedipine and amlodipine [4] [7]. The structural simplicity of the DHPM core – comprising a six-membered ring with nitrogen atoms at positions 1 and 3 – belies its remarkable capacity for functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties through targeted substitutions.

The introduction of bromo-substituted dihydropyrimidinones marked a significant advancement in the structural diversification of this heterocyclic family. Bromination at the C5 position fundamentally altered the electronic distribution within the pyrimidinone ring system, enhancing both chemical reactivity and biological interactions. Early analogs such as 5-bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one (PubChem CID: 66310194) demonstrated the profound influence of halogen incorporation on molecular properties, serving as precursors to more complex derivatives [8]. Similarly, 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one (CAS 1528580-99-5) showcased how alkyl substituents could modulate lipophilicity and steric parameters, expanding structure-activity relationship studies [2]. These structural innovations transformed DHPMs from mere synthetic curiosities into biologically relevant platforms capable of interacting with diverse therapeutic targets including enzymes, receptors, and ion channels with remarkable specificity.

Table 1: Evolution of Key Dihydropyrimidinone Derivatives in Medicinal Chemistry

CompoundMolecular FormulaKey Structural FeaturesTherapeutic Significance
Classical DHPMC₆H₈N₂O₂Unsubstituted coreSynthetic precursor
Nifedipine analogC₁₇H₁₈N₂O₆1,4-DHPM with o-nitrobenzoyl groupCalcium channel blocker (anti-hypertensive)
5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-oneC₇H₇BrN₂O₂Bromo at C5 + ketoalkyl at N3Bioactive intermediate [8]
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-oneC₆H₇BrN₂OBromo at C5 + ethyl at N1Synthetic building block [2]
5-Bromo-3-ethyl-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-oneC₁₁H₁₀BrN₃OBromo + pyridinyl + ethylMulti-targeted ligand [3]

Role of Sulfonyl and Bromo Substituents in Bioactive Molecule Design

The strategic incorporation of bromine and sulfonyl functional groups represents a sophisticated approach to molecular design that significantly expands the therapeutic potential of dihydropyrimidinone derivatives. Bromine, as a substantial halogen atom, exerts profound electronic and steric effects when positioned within heterocyclic systems. At C5 of the dihydropyrimidinone core, the bromo substituent creates a region of high electron density that facilitates both covalent and non-covalent interactions with biological targets [3]. This position is electronically analogous to the bromination site in advanced intermediates like 5-bromo-3-ethyl-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one (CAS 2137675-98-8), where the halogen atom serves as a hydrogen bond acceptor and enhances binding affinity through halogen bonding interactions with protein residues [3]. Furthermore, the C-Br bond presents a versatile handle for further functionalization via cross-coupling reactions, enabling structural diversification through palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

Sulfonyl groups (-SO₂-) constitute another critical pharmacophoric element in medicinal chemistry due to their exceptional capacity for molecular recognition. The tetrahedral geometry of the sulfur atom, combined with the strong polarization of S=O bonds, creates a distinctive electrostatic profile that promotes specific interactions with biological targets. In compounds like 5-bromo-N-ethylpyridine-3-sulfonamide (Aldrich CDS023413), the sulfonamide group acts as a versatile hydrogen-bonding motif, serving simultaneously as both a hydrogen bond acceptor (via sulfonyl oxygen atoms) and donor (via NH group) [6]. This dual functionality significantly enhances binding potential to enzyme active sites. When incorporated into dihydropyrimidinone derivatives, the sulfonyl group dramatically influences physicochemical properties by increasing water solubility through dipole formation and reducing lipophilicity. The electron-withdrawing nature of the sulfonyl moiety also modulates the acidity of adjacent functional groups, potentially enhancing metabolic stability by reducing susceptibility to oxidative degradation.

Table 2: Electronic and Physicochemical Effects of Bromo and Sulfonyl Substituents

SubstituentElectronic EffectLipophilicity (logP)Hydrogen Bonding CapacityRole in Molecular Recognition
Bromo (at C5)Moderate σ-withdrawing/π-donating+0.94 to +1.21Acceptor onlyHalogen bonding, hydrophobic interactions
Ethylsulfonyl (at N3)Strong σ-withdrawing-0.35 to -0.52Dual donor/acceptorCharge-charge interactions, H-bond network
Bromo + EthylsulfonylComplementary+0.59 to +0.69 (net)Enhanced acceptor capabilityMultimodal binding interactions

Significance of Ethanesulfonyl-Ethyl Functionalization in Pharmacophore Development

The 2-(ethanesulfonyl)ethyl functional group attached to the N3 position of the dihydropyrimidinone core represents a sophisticated structural element that imparts unique pharmacological properties to this heterocyclic system. This functionalization creates a novel pharmacophore with enhanced three-dimensionality and conformational flexibility compared to planar heterocyclic systems. The ethyl spacer (-CH₂-CH₂-) between the sulfonyl group and the heterocyclic nitrogen atom provides crucial torsional freedom that enables optimal positioning of the sulfonyl moiety within biological target sites [4]. This flexibility is particularly advantageous for interacting with allosteric binding pockets that require specific spatial orientation of functional groups. The electronic properties of the ethanesulfonyl group (-SO₂CH₂CH₃) differ significantly from simpler sulfonamides due to the alkyl chain, which moderates the strong electron-withdrawing effect while maintaining the hydrogen-bond accepting capability of the sulfonyl oxygen atoms.

The pharmacophoric significance of this functionalization becomes evident when examining structure-activity relationship studies of related heterocyclic systems. Pyridazinone derivatives bearing sulfonamide groups have demonstrated remarkable efficacy as cardiovascular agents, phosphodiesterase inhibitors, and anti-inflammatory compounds, with the sulfonyl functionality playing a crucial role in target engagement [4]. For instance, in pyridazinone-based 5-HT₂C agonists, the sulfonyl group participates in critical hydrogen bonding interactions with serine residues in the receptor binding pocket [4]. The ethanesulfonyl-ethyl group in 5-bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one likely confers similar advantages, potentially enhancing blood-brain barrier permeability relative to more polar sulfonates while maintaining sufficient solubility for biological activity. Microwave-assisted synthetic approaches, as demonstrated in the preparation of complex heterocycles, offer efficient pathways to such functionalized dihydropyrimidinones by reducing reaction times and improving yields compared to conventional methods [7].

Table 3: Pharmacophoric Elements of Ethanesulfonyl-Ethyl Functionalized Dihydropyrimidinones

Pharmacophoric ElementStructural FeatureBiological ContributionMolecular Interactions
Dihydropyrimidinone core6-membered heterocycle with conjugated systemScaffold rigidity, π-system interactionsπ-π stacking, van der Waals contacts
Bromo at C5Halogen atom at ring position 5Electronic modulation, steric bulkHalogen bonding, hydrophobic enclosure
Ethanesulfonyl group-SO₂CH₂CH₃ at terminal positionPolarity, hydrogen bond acceptanceCharge-dipole, H-bond acceptor interactions
Ethylene spacer-CH₂CH₂- linkerConformational flexibilityAdaptive positioning in binding sites
N3 substitutionAlkylation of ring nitrogenSteric and electronic modulationAltered binding orientation, enhanced permeability

The combination of these elements creates a multifunctional pharmacophore capable of engaging with diverse biological targets through complementary interactions. The bromine atom provides a locus for hydrophobic contacts and halogen bonding, while the sulfonyl group enables polar interactions with protein residues. The ethylene linker integrates these contrasting functionalities while maintaining optimal spatial separation, potentially explaining the enhanced biological activity observed in similarly functionalized heterocyclic compounds [3] [6]. This sophisticated molecular architecture exemplifies contemporary strategies in rational drug design, where strategic functionalization transforms simple heterocyclic templates into targeted therapeutic agents with optimized binding characteristics and improved pharmacokinetic profiles.

Properties

CAS Number

1538097-29-8

Product Name

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one

IUPAC Name

5-bromo-3-(2-ethylsulfonylethyl)pyrimidin-4-one

Molecular Formula

C8H11BrN2O3S

Molecular Weight

295.16 g/mol

InChI

InChI=1S/C8H11BrN2O3S/c1-2-15(13,14)4-3-11-6-10-5-7(9)8(11)12/h5-6H,2-4H2,1H3

InChI Key

KFYOGIOKXWGBPV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCN1C=NC=C(C1=O)Br

Canonical SMILES

CCS(=O)(=O)CCN1C=NC=C(C1=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.